molecular formula C11H15NO4 B13606914 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one

Cat. No.: B13606914
M. Wt: 225.24 g/mol
InChI Key: SHVZTYUTRYSBFL-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of an amino group attached to an ethanone backbone, which is further substituted with a 2,3,4-trimethoxyphenyl group

Preparation Methods

The synthesis of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino ketone .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxime or nitro compound using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or amine, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield the corresponding oxime, while reduction with sodium borohydride may produce the corresponding alcohol .

Scientific Research Applications

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group allows it to bind to hydrophobic pockets within proteins, while the amino group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an amino group and a ketone functional group attached to a phenyl moiety that is substituted with three methoxy groups. The presence of these methoxy groups enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The methoxy groups play a crucial role in scavenging free radicals, thereby protecting cells from oxidative stress. This property is essential for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

Numerous studies have reported the anticancer properties of this compound. It has been shown to inhibit the growth of various cancer cell lines effectively. For instance, in vitro studies demonstrated that it could inhibit the proliferation of up to 70% of evaluated cancer cell lines, with notable potency against melanoma cells (GI50 < 0.01 µM) and other solid tumors .

Cell Line GI50 Value (µM) Effect
MDA-MB-435 (melanoma)<0.01Significant growth inhibition
HCT-116 (colon cancer)0.229Potent anti-proliferative effect
LoVo (colon carcinoma)VariableInduction of apoptosis

The mechanism underlying the biological activities of this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Signal Transduction Modulation : It can modulate key signaling pathways related to cell growth and apoptosis.
  • Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by affecting cell cycle progression and increasing G0/G1 phase populations while reducing S-phase populations .

Case Study 1: Anticancer Efficacy

In a recent study involving multiple cancer cell lines, this compound was tested for its efficacy against breast and colon cancers. Results indicated that the compound significantly reduced cell viability in MDA-MB-435 melanoma cells with a GI50 value below 0.01 µM. Further analysis revealed that treatment led to increased apoptosis markers and cell cycle arrest at the G2/M phase.

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The results demonstrated that it effectively scavenged free radicals in a dose-dependent manner, highlighting its potential as a protective agent against oxidative stress-related diseases.

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

2-amino-1-(2,3,4-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H15NO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5H,6,12H2,1-3H3

InChI Key

SHVZTYUTRYSBFL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CN)OC)OC

Origin of Product

United States

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